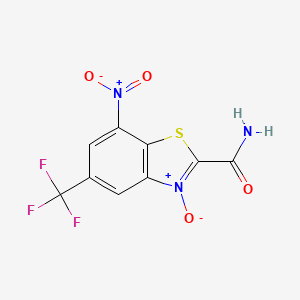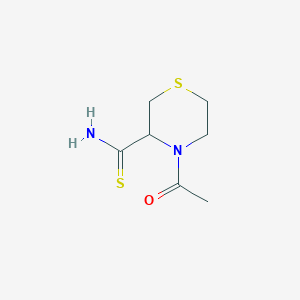![molecular formula C17H27BN2O3 B2937067 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine CAS No. 2223055-02-3](/img/structure/B2937067.png)
1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a colorless liquid at room temperature and is relatively stable . It is commonly used as an organic boron reagent and has significant applications in organic synthesis .
Synthesis Analysis
The compound is often used as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The molecular formula of the compound is C7H15BO3 . The compound is triclinic with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .Chemical Reactions Analysis
The compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a density of 0.9642 g/mL at 25 °C and a refractive index of 1.4096 .Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for Neuroimaging
Research has highlighted the use of radiolabeled compounds similar to 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine in neuroimaging, specifically in positron emission tomography (PET) studies. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been utilized to study 5-HT1A receptors in the brain, providing insights into the serotonergic neurotransmission system in various animal models and human subjects. This type of research is crucial for understanding neurological disorders and developing targeted treatments (Plenevaux et al., 2000).
Antimicrobial and Antifungal Agents
Compounds structurally related to this compound have been investigated for their potential antimicrobial and antifungal applications. For example, 3-Piperazine-bis(benzoxaborole) and its derivatives demonstrated significant inhibitory activity against various filamentous fungi, suggesting the importance of heterocyclic systems like benzoxaborole in antifungal action (Wieczorek et al., 2014).
Anticancer Research
The compound RX-5902, sharing a structural similarity with this compound, was studied for its anticancer properties, particularly in inducing apoptosis and inhibiting cancer cell proliferation. This compound was shown to interact with p68 RNA helicase, playing a crucial role in cell proliferation and cancer progression, highlighting the potential of such compounds in oncology research (Lee et al., 2013).
Dopamine Uptake Inhibition
Research into compounds like GBR-12909, which is structurally related to this compound, has contributed to the understanding of dopamine uptake inhibition. Such studies are significant for developing therapeutic agents for conditions like cocaine abuse, highlighting the role of dopamine transporters in addiction mechanisms (Ironside et al., 2002).
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as c-c bond formation, oxidation, and reduction . The compound’s interaction with its targets could lead to changes in their structure and function, affecting the biochemical processes they are involved in.
Biochemical Pathways
Given its chemical structure and reactivity, it’s plausible that it could influence a variety of biochemical pathways, particularly those involving the formation, oxidation, and reduction of c-c bonds .
Pharmacokinetics
Its molecular weight (15800 g/mol) and physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C at 228mm Hg) suggest that it could have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its reactivity could be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C due to its sensitivity to moisture .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)21-5)20-10-8-19-9-11-20/h6-7,12,19H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOYESAPMKKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCNCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)

![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2936990.png)
![N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2936991.png)
![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)







